N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide
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Overview
Description
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide is a complex organic compound with the molecular formula C20H23I2NO2. This compound is characterized by the presence of a hexyloxy group, two iodine atoms, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Hexyloxy)phenyl]glycinamide
- (E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides
- N-[4-(benzyloxy)phenyl]glycinamide
Uniqueness
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide is unique due to the presence of two iodine atoms and a hexyloxy group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique chemical behavior .
Properties
CAS No. |
831217-23-3 |
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Molecular Formula |
C20H23I2NO2 |
Molecular Weight |
563.2 g/mol |
IUPAC Name |
N-(4-hexoxyphenyl)-2,5-diiodo-4-methylbenzamide |
InChI |
InChI=1S/C20H23I2NO2/c1-3-4-5-6-11-25-16-9-7-15(8-10-16)23-20(24)17-13-18(21)14(2)12-19(17)22/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,24) |
InChI Key |
JUVGJDXEPZGOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)I)C)I |
Origin of Product |
United States |
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